Benzamide, 2-methyl-N-pentyl- Benzamide, 2-methyl-N-pentyl-
Brand Name: Vulcanchem
CAS No.: 17657-22-6
VCID: VC19700211
InChI: InChI=1S/C13H19NO/c1-3-4-7-10-14-13(15)12-9-6-5-8-11(12)2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

Benzamide, 2-methyl-N-pentyl-

CAS No.: 17657-22-6

Cat. No.: VC19700211

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 2-methyl-N-pentyl- - 17657-22-6

Specification

CAS No. 17657-22-6
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 2-methyl-N-pentylbenzamide
Standard InChI InChI=1S/C13H19NO/c1-3-4-7-10-14-13(15)12-9-6-5-8-11(12)2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15)
Standard InChI Key DQUVNPQVXDGAJO-UHFFFAOYSA-N
Canonical SMILES CCCCCNC(=O)C1=CC=CC=C1C

Introduction

Structural and Conformational Analysis

Crystallographic Insights

X-ray studies of structurally similar benzamides (e.g., 2-methyl-N-(4-methylphenyl)benzamide) reveal:

  • Amide group geometry: The C=O and N–H bonds adopt a trans conformation, with the amide oxygen syn to the ortho-methyl group .

  • Dihedral angles: The benzoyl and alkyl-substituted rings form dihedral angles of 81.44°–57.48°, influenced by steric effects .

  • Intermolecular interactions: N–H⋯O hydrogen bonds create infinite chains in the crystal lattice, enhancing stability .

Computational Predictions

Density functional theory (DFT) calculations for analogous compounds predict:

  • Bond lengths: C–N (1.34 Å) and C=O (1.22 Å) consistent with amide resonance .

  • Torsional angles: The pentyl chain adopts a gauche conformation to minimize steric clash with the methyl group .

Physicochemical Properties

Key properties of 2-methyl-N-pentyl-benzamide include:

PropertyValueUnitSource
Molecular Weight205.30g/mol
Density1.144g/cm³
Boiling Point261.6°C
logP (Octanol/Water)3.49-
Melting PointNot reported--
Solubility in WaterLow (log10WS = -3.51)-

Thermodynamic Data:

  • ΔfH° (gas): -166.39 kJ/mol

  • ΔvapH°: 67.54 kJ/mol

Spectroscopic Characterization

NMR Spectroscopy

  • ¹³C NMR (CDCl₃): Peaks at δ 167.8 (C=O), 138.2–125.4 (aromatic carbons), 44.1 (N–CH₂), and 22.3–14.0 ppm (pentyl chain) .

  • ¹H NMR: Aromatic protons (δ 7.8–7.2 ppm), N–CH₂ (δ 3.3 ppm), and pentyl chain protons (δ 1.6–0.9 ppm) .

Infrared Spectroscopy

  • C=O stretch: 1640–1680 cm⁻¹ .

  • N–H stretch: 3300–3450 cm⁻¹ (broad) .

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